![molecular formula C31H29ClN2 B8144238 7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B8144238.png)
7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride is a heterocyclic aromatic compound with the molecular formula C₃₁H₂₉ClN₂.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride typically involves the reaction of acenaphthenequinone with mesitylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazolium chloride
- 7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium bromide
- 7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium iodide
Uniqueness
7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride is unique due to its specific structural configuration and the presence of mesityl groups, which contribute to its distinct chemical and physical properties. These properties make it a valuable compound for various research applications .
Properties
IUPAC Name |
7,9-bis(2,4,6-trimethylphenyl)acenaphthyleno[1,2-d]imidazol-9-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N2.ClH/c1-18-13-20(3)28(21(4)14-18)32-17-33(29-22(5)15-19(2)16-23(29)6)31-26-12-8-10-24-9-7-11-25(27(24)26)30(31)32;/h7-17H,1-6H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYHJRBGZYOSFI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+](C3=C2C4=CC=CC5=C4C3=CC=C5)C6=C(C=C(C=C6C)C)C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
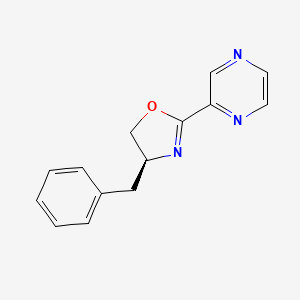
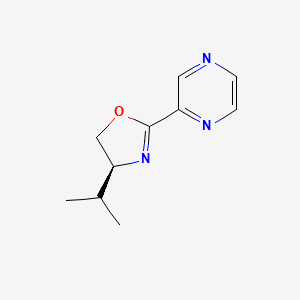
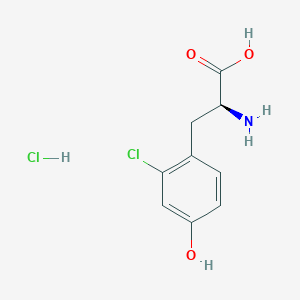
![Sodium 2-aminobenzo[d]thiazole-5-carboxylate](/img/structure/B8144189.png)


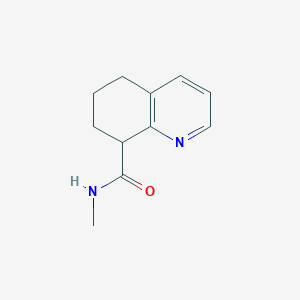
![1-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B8144221.png)

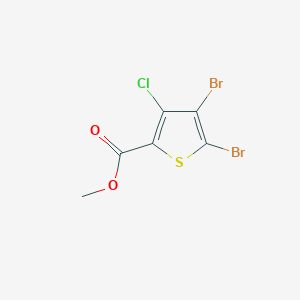
![1,6-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B8144254.png)
![7,9-Bis(2,6-diisopropylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B8144261.png)
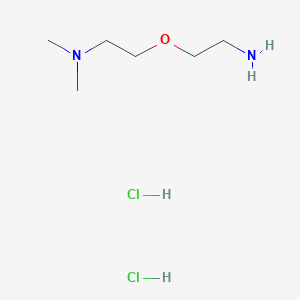
![Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate hydrochloride](/img/structure/B8144273.png)
